2,2-dichloro-N'-[4-chloro-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide
Overview
Description
2,2-dichloro-N'-[4-chloro-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide is a useful research compound. Its molecular formula is C15H16Cl4N2O and its molecular weight is 382.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.998724 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Exposure and Health Impacts
Urinary Concentrations of Environmental Phenols in Pregnant Women : This study assessed exposure to various environmental phenols, including bisphenol A (BPA) and chlorophenols, among pregnant women. The research highlighted the ubiquitous presence of these compounds in consumer products and their potential differential exposure based on racial/ethnic and geographic differences, suggesting implications for fetal development and maternal health (Mortensen et al., 2014).
Exposure to the Plasticizer DINCH in U.S. Adults : This study monitored the exposure to DINCH, a plasticizer used as a phthalate replacement, by measuring urinary concentrations of its metabolites. The increase in detection rates of DINCH metabolites from 2007 to 2012 indicated rising human exposure levels, underlining the importance of monitoring new chemical substitutes for potential health implications (Silva et al., 2013).
PBDEs in U.S. Mothers' Milk : Research on polybrominated diphenyl ethers (PBDEs) levels in breast milk from Texas mothers showed significant exposure to flame retardants used in consumer products. The study raised concerns about potential toxicity to nursing infants and the need for further investigation into human and food levels of PBDEs for public health safety (Schecter et al., 2003).
Properties
IUPAC Name |
2,2-dichloro-N-[(E)-[4-chloro-1-(4-chlorophenyl)butylidene]amino]-1-methylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl4N2O/c1-14(9-15(14,18)19)13(22)21-20-12(3-2-8-16)10-4-6-11(17)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,21,22)/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGJEKBPYKDJBG-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NN=C(CCCCl)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1(Cl)Cl)C(=O)N/N=C(\CCCCl)/C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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